molecular formula C12H11N5O2S B2825220 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1013784-27-4

1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B2825220
CAS No.: 1013784-27-4
M. Wt: 289.31
InChI Key: RCSNDAKFOPVRKI-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Coupling of the Rings: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    1,5-dimethyl-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-6-8(16-17(7)2)10(18)13-12-15-14-11(19-12)9-4-3-5-20-9/h3-6H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSNDAKFOPVRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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